molecular formula C7H6FNO3 B1388057 5-Fluoro-2-methoxyisonicotinic acid CAS No. 884495-30-1

5-Fluoro-2-methoxyisonicotinic acid

Cat. No. B1388057
CAS RN: 884495-30-1
M. Wt: 171.13 g/mol
InChI Key: CKSDXJOTYUMLJF-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyisonicotinic acid is a synthetic compound derived from isonicotinic acid. It has a molecular formula of C7H6FNO3 and a molecular weight of 171.13 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxyisonicotinic acid is represented by the formula C7H6FNO3 . The InChI code for the compound is 1S/C7H6FNO3/c1-12-6-2-4 (7 (10)11)5 (8)3-9-6/h2-3H,1H3, (H,10,11) .


Physical And Chemical Properties Analysis

5-Fluoro-2-methoxyisonicotinic acid is a solid at room temperature .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, 5-Fluoro-2-methoxyisonicotinic acid is used as a standard or reagent. It helps in the development of analytical methods for detecting and quantifying similar compounds in complex mixtures.

Each of these applications demonstrates the versatility of 5-Fluoro-2-methoxyisonicotinic acid in scientific research. Its role as a precursor, intermediate, and reagent across various fields highlights its importance in advancing knowledge and technology. The compound’s safety information, such as hazard statements and precautionary statements, should always be considered when handling it in research settings .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335. Precautionary measures include P261 and P305+P351+P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-fluoro-2-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSDXJOTYUMLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660548
Record name 5-Fluoro-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxyisonicotinic acid

CAS RN

884495-30-1
Record name 5-Fluoro-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxyisonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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